molecular formula C12H21NO5 B1373938 (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate CAS No. 215918-38-0

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1373938
CAS No.: 215918-38-0
M. Wt: 259.3 g/mol
InChI Key: NZGOSPJWFBSVFT-IUCAKERBSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects its complex structural features. According to PubChem database records, this compound is catalogued under multiple systematic names that describe its stereochemical configuration and functional group arrangement. The primary systematic name, 1-tert-butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate, explicitly identifies the positions and stereochemistry of all substituents on the pyrrolidine core structure.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGOSPJWFBSVFT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and L-proline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acids, a critical step in deprotection or further functionalization.

Reagents/ConditionsProductYieldSource
NaOH (1.7 g) in MeOH/H₂O (1:1), 60°C, 8h(2S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid95.8%
LiOH·H₂O in THF/MeOH/H₂O, 20°C, 16h(2S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid100%

Key Findings :

  • Hydrolysis proceeds efficiently in polar protic solvents (e.g., MeOH/H₂O) with NaOH or LiOH.

  • The tert-butyl carbamate (Boc) group remains stable under these conditions, enabling selective ester cleavage.

Substitution Reactions

The methoxy group at the 4-position participates in nucleophilic substitutions, often requiring activation.

Reagents/ConditionsProductYieldSource
NaH, MeI in DMF, 0°C → RT, 4hMethylation to yield (2S,4S)-1-tert-butyl 2,4-dimethoxy derivative87.6%
Silver(I) oxide, MeI in MeCN, 85°C, 9hMethoxy group retention; side-product formation observedN/A

Mechanistic Insights :

  • Methylation proceeds via deprotonation of the hydroxyl intermediate (if present) followed by SN2 displacement.

  • Steric hindrance from the Boc group influences regioselectivity.

Protection/Deprotection Strategies

The Boc group is selectively removable under acidic conditions, enabling modular synthesis.

Reagents/ConditionsApplicationOutcomeSource
4M HCl in dioxane, 3hBoc deprotectionFree amine intermediate
TBAF in THFSilyl ether cleavage (e.g., TBS-protected analogs)Hydroxyl group regeneration

Notes :

  • Boc removal is critical for generating reactive amine intermediates in peptide coupling or heterocycle formation.

Stereochemical Considerations

The (2S,4S) configuration dictates reactivity and product stereochemistry in chiral environments.

Reaction Type(2S,4S) vs. (2S,4R) Isomer ComparisonSource
HydrolysisNo stereochemical inversion observed ,
Mitsunobu ReactionRetention of configuration in ether formation

Example :

  • (2S,4S)-isomer resists epimerization under basic hydrolysis, while (2S,4R)-isomers show distinct reactivity in coupling reactions .

Functional Group Interconversion

The compound serves as a precursor for advanced intermediates via targeted transformations.

ReactionReagents/ConditionsProduct ApplicationSource
Boronate ester formationPinacolborane, [Ir(cod)Cl]₂, dppe, DCMSuzuki-Miyaura coupling
Amide couplingDCC/DMAP, 4-nitrobenzoic acidPeptidomimetics

Data Tables

Table 1: Comparative Hydrolysis Yields Under Basic Conditions

BaseSolvent SystemTemperatureTime (h)Yield
NaOHMeOH/H₂O (1:1)60°C895.8%
LiOH·H₂OTHF/MeOH/H₂O20°C16100%

Table 2: Stereochemical Stability in Reactions

ReactionIsomerConfiguration Retention
Hydrolysis(2S,4S)Yes
Methylation(2S,4S)Yes

Scientific Research Applications

Pharmaceutical Development

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a chiral auxiliary. This property is crucial for the development of enantiomerically pure drugs.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated the compound's utility in synthesizing antihypertensive agents. For instance, it serves as a precursor in the synthesis of selective angiotensin II receptor antagonists, which are vital in treating hypertension.

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis. Its chiral nature allows for the construction of complex molecules with high stereochemical fidelity.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsConditionsYield (%)
Alkylation(2S,4S)-Boc-pyrrolidineAcetonitrile, Silver oxide85%
Esterification(2S,4S)-PyrrolidineAcid chloride90%

These reactions highlight the compound's effectiveness in yielding high-purity products.

Biochemical Applications

In biochemistry, this compound has been studied for its potential role in enzyme inhibition and as a substrate for various biochemical pathways.

Case Study: Enzyme Inhibition

Studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate (Target) Methoxy (-OCH₃) C₁₂H₂₁NO₅ 259.30 Enhanced stability and moderate lipophilicity due to methoxy group
(2S,4S)-4-Hydroxy analogue Hydroxy (-OH) C₁₁H₁₉NO₅ 245.28 Higher polarity; used in chromatography and mass spectrometry
(2S,4S)-4-Azido analogue Azido (-N₃) C₁₁H₁₈N₄O₄ 270.29 Reactivity in click chemistry; potential for bioconjugation
(2S,4S)-4-Benzoyloxy analogue Benzoyloxy (-OCOC₆H₅) C₁₈H₂₃NO₆ 349.38 Increased steric bulk; applications in polymer chemistry
(2S,4S)-4-Fluoro analogue Fluoro (-F) C₁₁H₁₈FNO₄ 259.27 Enhanced metabolic stability; used in peptide synthesis
(2S,4S)-4-Benzamido analogue Benzamido (-NHCOC₆H₅) C₁₈H₂₄N₂O₅ 348.40 Improved binding to biological targets; antiviral activity reported
(2S,4S)-4-Cyano analogue Cyano (-CN) C₁₃H₂₀N₂O₄ 268.31 Increased polarity and hydrogen-bonding capacity; diabetes research

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The purpose of this article is to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H21_{21}NO5_5
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 215918-38-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. A study demonstrated that similar pyrrolidine compounds possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Antitumor Activity

The compound's structural characteristics align with those of known anticancer agents. Studies have highlighted the potential of pyrrolidine derivatives in inhibiting tumor cell proliferation. For instance, compounds with similar frameworks have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may offer neuroprotective benefits. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

StudyFocusFindings
Murlykina et al. (2013)AntimicrobialIdentified broad-spectrum antibacterial activity in pyrrolidine derivatives.
Mori et al. (2013)AntitumorDemonstrated apoptosis induction in cancer cells via caspase activation.
Pace et al. (2008)NeuroprotectionShowed reduction in oxidative stress in neuronal models treated with pyrrolidine compounds.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and inflammation.
  • Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring. For (2S,4S) configuration, transannular couplings (e.g., between H-2 and H-4) typically range from 8–10 Hz .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially when synthesizing novel derivatives .
  • Chiral HPLC : Compare retention times with known standards to confirm enantiomeric excess (>98%) .

Advanced Note : For complex mixtures, use 2D NMR (e.g., NOESY) to distinguish diastereomers. Mass spectrometry (HRMS) verifies molecular ion consistency with theoretical values .

How do reaction conditions influence the formation of undesired stereoisomers during synthesis?

Q. Advanced Research Focus

  • Solvent Polarity : Polar solvents stabilize transition states favoring retention of configuration, while nonpolar solvents may promote epimerization .
  • Protecting Groups : Bulky groups (e.g., Boc) at the 1-position hinder ring puckering, reducing stereochemical drift during methoxylation .
  • Temperature Control : Elevated temperatures (>40°C) increase kinetic energy, leading to racemization; maintain reactions at 0–25°C .

Case Study : In the synthesis of (2R,4S)-4-fluoropyrrolidine derivatives, mesylation at -20°C preserved stereochemistry, whereas room-temperature conditions led to 10% epimerization .

What strategies address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (2S,4R)-isomers) to identify diagnostic peaks. For example, methoxy protons in (2S,4S) derivatives exhibit distinct δ 3.6–3.8 ppm shifts .
  • Isotopic Labeling : Use 13^{13}C-labeled methyl groups to track esterification efficiency and confirm regiochemistry .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate experimental data .

Resolution Example : If IR spectra show unexpected carbonyl stretches, assess for residual solvents or byproducts (e.g., tert-butyl carbamate) via GC-MS .

How is this compound utilized in the synthesis of pharmacologically relevant derivatives?

Q. Advanced Research Focus

  • Intermediate for Alkaloids : The pyrrolidine scaffold serves as a precursor for proline-based inhibitors. For example, functionalization at the 4-position (e.g., fluorination, amination) enables access to Smoothened receptor modulators .
  • Peptidomimetics : Conversion to spirocyclic derivatives via ring-closing metathesis or cycloadditions for protease-resistant drug candidates .

Methodological Insight : Reductive amination of the 4-methoxy group with aldehydes generates secondary amines, useful in kinase inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

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